Cas no 1001026-52-3 ((2,3,6-trifluorophenyl)methanesulfonamide)

(2,3,6-Trifluorophenyl)methanesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by its unique trifluorophenyl substitution pattern. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits improved metabolic stability and lipophilicity compared to non-fluorinated analogs, facilitating its use in the development of bioactive molecules. Its sulfonamide moiety provides versatility for further functionalization, enabling applications in drug discovery and material science. The trifluoromethyl group contributes to increased binding affinity in target interactions, particularly in enzyme inhibition studies. This compound is typically handled under standard laboratory conditions, with purity and reactivity optimized for synthetic applications.
(2,3,6-trifluorophenyl)methanesulfonamide structure
1001026-52-3 structure
Product name:(2,3,6-trifluorophenyl)methanesulfonamide
CAS No:1001026-52-3
MF:C7H6F3NO2S
MW:225.188251018524
CID:5981066
PubChem ID:68704819

(2,3,6-trifluorophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (2,3,6-trifluorophenyl)methanesulfonamide
    • EN300-1990116
    • 1-(2,3,6-trifluorophenyl)methanesulfonamide
    • CPQQRBOEBVAGSH-UHFFFAOYSA-N
    • SCHEMBL3590381
    • 1001026-52-3
    • Inchi: 1S/C7H6F3NO2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2,(H2,11,12,13)
    • InChI Key: CPQQRBOEBVAGSH-UHFFFAOYSA-N
    • SMILES: S(CC1C(=CC=C(C=1F)F)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 225.00713409g/mol
  • Monoisotopic Mass: 225.00713409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų
  • XLogP3: 0.7

(2,3,6-trifluorophenyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1990116-5.0g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
5g
$2858.0 2023-06-03
Enamine
EN300-1990116-1.0g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
1g
$986.0 2023-06-03
Enamine
EN300-1990116-10g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
10g
$3929.0 2023-09-16
Enamine
EN300-1990116-0.25g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
0.25g
$840.0 2023-09-16
Enamine
EN300-1990116-1g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
1g
$914.0 2023-09-16
Enamine
EN300-1990116-2.5g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
2.5g
$1791.0 2023-09-16
Enamine
EN300-1990116-10.0g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
10g
$4236.0 2023-06-03
Enamine
EN300-1990116-0.5g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
0.5g
$877.0 2023-09-16
Enamine
EN300-1990116-0.05g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
0.05g
$768.0 2023-09-16
Enamine
EN300-1990116-0.1g
(2,3,6-trifluorophenyl)methanesulfonamide
1001026-52-3
0.1g
$804.0 2023-09-16

Additional information on (2,3,6-trifluorophenyl)methanesulfonamide

Recent Advances in the Study of (2,3,6-Trifluorophenyl)methanesulfonamide (CAS: 1001026-52-3) in Chemical Biology and Pharmaceutical Research

The compound (2,3,6-trifluorophenyl)methanesulfonamide (CAS: 1001026-52-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of (2,3,6-trifluorophenyl)methanesulfonamide as a key intermediate in the synthesis of novel sulfonamide-based inhibitors. Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. The trifluorophenyl moiety in this particular compound enhances its metabolic stability and bioavailability, making it an attractive scaffold for drug development.

One of the most notable applications of (2,3,6-trifluorophenyl)methanesulfonamide is in the development of carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in various physiological processes, and their dysregulation has been linked to diseases such as glaucoma, epilepsy, and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against CA isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumors. The study reported IC50 values in the low nanomolar range, suggesting high specificity and efficacy.

In addition to its role in CA inhibition, (2,3,6-trifluorophenyl)methanesulfonamide has been investigated for its potential in targeting protein-protein interactions (PPIs). PPIs are notoriously difficult to modulate with small molecules, but recent advances in fragment-based drug design have identified this compound as a promising starting point for developing PPI inhibitors. A preprint from BioRxiv (2023) described the use of this compound in a high-throughput screening campaign to identify novel inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy.

The synthetic routes to (2,3,6-trifluorophenyl)methanesulfonamide have also been optimized in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable, one-pot synthesis method that improves yield and reduces waste. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact.

Despite these promising developments, challenges remain in the clinical translation of (2,3,6-trifluorophenyl)methanesulfonamide derivatives. Pharmacokinetic studies have indicated that while the compound exhibits favorable absorption and distribution profiles, its metabolism in vivo requires further optimization to minimize potential toxicity. Ongoing research is focused on structural modifications to enhance its therapeutic index.

In conclusion, (2,3,6-trifluorophenyl)methanesulfonamide (CAS: 1001026-52-3) represents a versatile and promising scaffold in medicinal chemistry. Its applications in CA inhibition and PPI modulation, coupled with recent synthetic advancements, position it as a valuable tool for drug discovery. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic potential to other disease areas.

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